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molecular formula C19H20N2O3 B1667084 Bindarit CAS No. 130641-38-2

Bindarit

Cat. No. B1667084
M. Wt: 324.4 g/mol
InChI Key: MTHORRSSURHQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354544B2

Procedure details

Ethyl-2-hydroxyisobutyrate (18.5 g, 140 mmol, 1.2 eq.), toluene (100 mL) and DMF (20 mL) were placed in a three-necked flask fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere. A dispersion of 60% NaH (5.6 g, 140 mmol, 1.2 eq.) was added to the mixture in portions over a period of approximately 1.5 hours. A solution of 1-benzyl-3-chloromethyl-1H-indazole (30 g, 117 mmol, 1 eq.) in toluene (90 mL) and DMF (60 mL) was then added dropwise. The reaction mixture was heated to approximately 90° C. and kept at that temperature until the reaction was complete (checked by TLC, approximately 10 hours). After cooling to room temperature the mixture was washed with acidified water and water. The organic phase was concentrated under reduced pressure and the oily residue obtained was treated with 10 M NaOH (36 mL) at reflux temperature for at least 3 hours. The product, which was precipitated out by the addition of concentrated HCl, was filtered and dried. Yield: 32.3 g of white solid (85%).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
36 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:9])[C:5]([OH:8])([CH3:7])[CH3:6])C.[H-].[Na+].[CH2:12]([N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([CH2:28]Cl)=[N:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.CN(C=O)C>[CH2:12]([N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([CH2:28][O:8][C:5]([CH3:6])([CH3:7])[C:4]([OH:3])=[O:9])=[N:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)OC(C(C)(C)O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CCl
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere
CUSTOM
Type
CUSTOM
Details
(checked by TLC, approximately 10 hours)
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
WASH
Type
WASH
Details
was washed with acidified water and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for at least 3 hours
CUSTOM
Type
CUSTOM
Details
The product, which was precipitated out by the addition of concentrated HCl
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)COC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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